molecular formula C15H18N4O B12500593 2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one

2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12500593
M. Wt: 270.33 g/mol
InChI Key: JPHBDCPARAXLQA-UHFFFAOYSA-N
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Description

2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a phenyl group and an aminopiperidine moiety, making it a versatile scaffold for drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyrimidine with 3-aminopiperidine under basic conditions, followed by the introduction of a phenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition.

    Medicine: Explored for its potential therapeutic effects in treating conditions like type II diabetes due to its enzyme inhibitory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a DPP-4 inhibitor, it increases the production of insulin and decreases the production of glucagon by the pancreas, thereby helping to regulate blood sugar levels. The molecular targets include the active sites of these enzymes, where the compound binds and inhibits their activity.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: Another DPP-4 inhibitor with a similar mechanism of action.

    Sitagliptin: Also a DPP-4 inhibitor used in the treatment of type II diabetes.

    Vildagliptin: Another compound in the same class with similar therapeutic applications.

Uniqueness

2-(3-aminopiperidin-1-yl)-6-phenylpyrimidin-4(3H)-one is unique due to its specific structural features that allow for versatile modifications and applications. Its combination of a pyrimidine ring with an aminopiperidine moiety provides a unique scaffold that can be tailored for various biological activities and chemical reactions.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N4O/c16-12-7-4-8-19(10-12)15-17-13(9-14(20)18-15)11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10,16H2,(H,17,18,20)

InChI Key

JPHBDCPARAXLQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC(=O)N2)C3=CC=CC=C3)N

Origin of Product

United States

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